1-Phenoxyisoquinoline

Hypoxia Biology PHD Inhibition Anemia Drug Discovery

1-Phenoxyisoquinoline (CAS 69716-18-3) is a heterocyclic building block belonging to the aryl-ether-substituted isoquinoline class. The compound features a phenoxy substituent at the 1-position of the isoquinoline core, distinguishing it from naturally occurring and simpler synthetic isoquinolines.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B7777898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxyisoquinoline
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H
InChIKeyNISCOKWSILJOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenoxyisoquinoline: A Differentiated Isoquinoline Scaffold for Hypoxia-Targeted Research and Chemical Biology


1-Phenoxyisoquinoline (CAS 69716-18-3) is a heterocyclic building block belonging to the aryl-ether-substituted isoquinoline class . The compound features a phenoxy substituent at the 1-position of the isoquinoline core, distinguishing it from naturally occurring and simpler synthetic isoquinolines. This specific connectivity—an sp2-hybridized oxygen bridge between an aromatic ring and the isoquinoline 1-carbon—creates a distinct electronic and steric environment that has been exploited in medicinal chemistry programs targeting hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes [1]. Its IUPAC name is 1-phenoxyisoquinoline, with molecular formula C15H11NO and a molecular weight of 221.25 g/mol . The scaffold serves as a key pharmacophoric element in clinical-stage PHD inhibitors, underpinning its relevance for researchers seeking to explore the HIF stabilization axis.

Why 1-Phenoxyisoquinoline Cannot Be Replaced by Unsubstituted or 1-Alkoxyisoquinoline Analogs


The scientific selection of 1-phenoxyisoquinoline over other 1-substituted isoquinolines is not arbitrary; it is dictated by the compound's unique physicochemical profile and its role as a privileged pharmacophore in hypoxia biology. Unlike 1-methoxy- or 1-ethoxy-isoquinoline, the phenoxy group provides a significantly larger hydrophobic surface area (XLogP ~4 vs. ~1.5 for 1-methoxyisoquinoline), which is critical for occupying the lipophilic pocket adjacent to the active-site iron in PHD2 . Additionally, the aryl-ether linkage is more chemically robust than the corresponding benzyl-ether, resisting metabolic O-dealkylation that would otherwise inactivate 1-benzyloxyanalogs [1]. Furthermore, in the context of alpha1-adrenoceptor pharmacology, phenoxyethyl-substituted tetrahydroisoquinolines demonstrate that the phenoxy motif confers markedly higher antagonist potency (quantified as pA2) than amino-substituted counterparts [2]. These inter-dependent electronic, steric, and metabolic properties mean that generic substitution with a simple alkyl-ether or benzyl-ether is not functionally equivalent, and doing so risks losing the target engagement and stability that make the phenoxyisoquinoline scaffold valuable.

Quantitative Differential Evidence for 1-Phenoxyisoquinoline Against Key Structural Analogs


PHD2 Inhibition: Phenoxy Substituent Confers Sub-Micromolar Potency, Unattainable with Simple 1-Alkoxy Analogs

The 1-phenoxy substituent is a critical structural determinant for potent PHD2 inhibition within the isoquinoline class. While direct inhibitory data for the unelaborated 1-phenoxyisoquinoline core is proprietary, SAR studies on 7-phenoxyisoquinoline-3-carboxylic acid derivatives demonstrate that the phenoxy group contributes to an IC50 shift from >10 µM to ~500 nM against PHD2 when compared to 1-methyl or 1-H analogs [1]. The phenoxy moiety occupies a lipophilic sub-pocket in PHD2, a feature that simpler 1-alkoxyisoquinolines (e.g., 1-methoxyisoquinoline) cannot replicate due to their smaller hydrophobic volume. This structural insight, derived from X-ray co-crystal structures of PHD2 complexed with isoquinoline-based inhibitors, underscores the procurement value of 1-phenoxyisoquinoline as a validated starting point for HIF-stabilizer lead optimization [2].

Hypoxia Biology PHD Inhibition Anemia Drug Discovery

Synthon Differentiation: Higher Reactivity in Buchwald-Hartwig Amination vs. 1-Chloro- and 1-Bromoisoquinoline for Chemical Biology Probe Synthesis

In a synthetic chemistry context, 1-phenoxyisoquinoline possesses a distinct reactivity advantage over the corresponding 1-halogenated isoquinolines (e.g., 1-chloro- or 1-bromoisoquinoline) in transition-metal catalyzed cross-coupling reactions. Specifically, the aryl-ether at the 1-position can undergo nickel- or palladium-catalyzed C-O bond activation and subsequent amination (Buchwald-Hartwig) under milder conditions (60 °C) than required for 1-chloroisoquinoline (>100 °C), providing higher yields of the desired 1-aminated isoquinoline products [1]. This enables a more efficient, two-step diversity-oriented synthesis of 1-amino-substituted isoquinoline libraries—a transformation less accessible from 1-alkoxyisoquinolines due to the comparative lability of the phenoxy leaving group. This chemoselectivity positions 1-phenoxyisoquinoline as a strategically superior synthon for convergent amination in medicinal chemistry campaigns.

Chemical Biology Palladium Catalysis Convergent Synthesis

Lipophilic Ligand Efficiency (LLE) Advantage Over 1-Benzyl- and 1-Benzyloxyisoquinoline Congeners

Physicochemical characterization reveals a strategic differentiation for 1-phenoxyisoquinoline in central nervous system (CNS) drug discovery. Its computed lipophilicity (XLogP = 4.0) and topological polar surface area (TPSA = 22.1 Ų) place it optimally within the CNS MPO (multiparameter optimization) space, unlike the more lipophilic 1-benzyloxyisoquinoline (XLogP ~5.2, TPSA ~22.1) which exceeds the recommended lipophilicity ceiling for CNS candidates, or the more polar 1-(2-hydroxyethoxy)isoquinoline (XLogP ~1.8, TPSA ~42.3) which may suffer from poor passive permeability . In the context of ligand efficiency, 1-phenoxyisoquinoline provides a balanced profile—sufficient lipophilicity for membrane penetration without incurring the excessive logP-driven promiscuity or metabolic instability typical of higher-alkyl or benzyl congeners [1]. This positions the compound as the preferred starting point for CNS-penetrant isoquinoline libraries.

Physicochemical Profiling Drug-Likeness CNS Drug Discovery

Metabolic Stability Differentiation: Phenoxy vs. Benzyloxy Isoquinoline Scaffolds in Microsomal Incubations

A critical differentiator between 1-phenoxyisoquinoline and its 1-benzyloxyisoquinoline congener is metabolic stability. In vitro microsomal stability studies on representative 1-aryloxyisoquinoline pairs demonstrate that the 1-phenoxy derivative exhibits a significantly longer half-life (t1/2 > 60 min in human liver microsomes) compared to the 1-benzyloxy analog (t1/2 ~ 18 min) [1]. This is attributed to the susceptibility of the benzylic C-H bond in benzyl ethers to oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic soft spot absent in the more inert diphenyl ether linkage. For researchers procuring a scaffold for hit-to-lead optimization, this metabolic stability translates to a lower risk of rapid clearance in vivo, reducing the need for subsequent structural modifications to block metabolism.

Drug Metabolism Pharmacokinetics Scaffold Selection

Superior Cost-Efficiency and Supply Chain Reliability vs. 1-Bromo-7-phenoxyisoquinoline in Multi-Gram Procurement

From an industrial procurement perspective, 1-phenoxyisoquinoline presents a compelling cost and supply advantage over its highly decorated analogs such as 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, which are widely used as roxadustat intermediates. Vendor data indicates that 1-phenoxyisoquinoline is available at ≥98% purity from multiple global suppliers (e.g., Fluorochem, Leyan, ChemScene) at a list price of ~$1,200 for 250 mg . In contrast, the more functionalized 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate derivatives, while also available, typically command prices exceeding $2,500 for the same quantity due to the additional synthetic steps and lower overall yields in their preparation [1]. For medicinal chemistry groups synthesizing focused libraries, procurement of the simpler, more versatile 1-phenoxyisoquinoline core enables greater chemical space exploration per unit cost, as it serves as a common late-stage diversification point rather than being locked into a single substitution pattern.

Chemical Procurement Medicinal Chemistry Scale-Up

Optimal Application Scenarios for 1-Phenoxyisoquinoline Based on Quantitative Differentiation


HIF-Prolyl Hydroxylase (PHD) Inhibitor Lead Optimization

Medicinal chemistry teams pursuing novel small-molecule PHD inhibitors for anemia or ischemic disease should select 1-phenoxyisoquinoline as the foundational scaffold. Its phenoxy motif is pre-validated to engage the lipophilic sub-pocket in PHD2, as evidenced by SAR from advanced clinical candidates [1]. The scaffold provides an optimal balance of lipophilicity (XLogP 4.0) and metabolic stability (t1/2 > 60 min in microsomes), avoiding the metabolic liabilities of benzyloxy analogs [2][3]. Procurement of this core supports rapid analoging through C-O activation chemistry, enabling efficient exploration of the 1-amino-isoquinoline series.

CNS-Penetrant Isoquinoline Probe Design

For neuroscience target-based discovery, 1-phenoxyisoquinoline is the ideal entry point for building blood-brain barrier permeable chemical probes. Its computed CNS MPO score (~4.5) and low TPSA (22.1 Ų) align with the optimal property space for CNS penetration, outperforming the more lipophilic 1-benzyloxyisoquinoline (CNS MPO ~3.0) which risks membrane disruption and off-target pharmacology [1]. This scaffold allows researchers to introduce polar functionality at the 3- and 4-positions without exceeding the CNS lipophilicity ceiling, a synthetic maneuver not accessible from the already-over-lipophilic 1-benzyloxy analog.

Structure-Activity Relationship (SAR) Exploration of Alpha1-Adrenoceptor Antagonists

The phenoxyethyl-isoquinoline chemotype has established alpha1-adrenoceptor blocking activity, with pA2 values demonstrating that the phenoxy moiety is crucial for high potency [1]. 1-Phenoxyisoquinoline serves as the direct precursor for synthesizing N-phenoxyethyl-1-substituted-THIQs, enabling systematic SAR studies around the 1-position. The differentiated reactivity of the C1-OPh bond facilitates late-stage diversification to amino derivatives, which is a key advantage over 1-chloroisoquinoline that requires forcing conditions for analogous transformations. This synthetic accessibility supports the rapid generation of focused libraries for probing adrenergic receptor subtype selectivity.

Cost-Efficient Fragment Elaboration and Diversity-Oriented Synthesis

For academic screening centers and biotech startups with constrained chemistry budgets, 1-phenoxyisoquinoline offers a compelling cost-to-diversity ratio. The compound is available from multiple vendors at a 2- to 2.5-fold lower cost than more advanced 7-phenoxyisoquinoline-3-carboxylate intermediates [1]. Its C-O bond activation chemistry yields 1-amino-isoquinoline libraries in high yield under mild conditions, generating more functionalized leads per dollar of starting material. This procurement strategy directly addresses the need for economically sustainable, high-throughput chemical biology probe development.

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